2-Demethylthiocolchicine

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 2-Demethylthiocolchicine, such as 2-chloroacetyl-2-demethylthiocolchicine, involves chemical modifications that enable specific interactions with biological targets like tubulin. These modifications include the introduction of chloroacetyl groups, which react covalently with specific cysteine residues in the protein structure of tubulin, indicating a sophisticated approach to targeting molecular structures within biological systems (Bai et al., 2000).

Molecular Structure Analysis

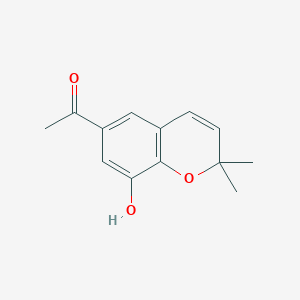

The molecular structure of this compound derivatives, such as demethylisothiocolchicine, has been studied through crystallography, revealing that these molecules maintain the overall shape of active colchicine derivatives but with specific conformational changes, such as different conformations of methoxy groups. This structural understanding is crucial for evaluating the compound's potential interactions with biological molecules (Margulis, 1977).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its ability to form covalent bonds with tubulin, specifically through reactions with cysteine residues. This reactivity is indicative of the compound's potential mechanism of action, where it can interfere with tubulin polymerization, a critical process in cell division (Grover et al., 1992).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, crystalline structure, and molecular weight, are essential for understanding how these compounds can be utilized in research and development. However, specific studies focusing on these properties were not directly found in the current search, indicating a potential area for further research.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity, stability, and interactions with biological molecules, are key to its study and application. The compound's ability to bind covalently to tubulin by reacting with cysteine residues demonstrates its potential for modulating biological pathways, particularly those involved in cell division and cancer research (Bai et al., 2000).

Mechanism of Action

Target of Action

The primary target of 2-Demethylthiocolchicine is the protein tubulin . Tubulin is an α, β-heterodimer that forms the core of the microtubule . Microtubules are a key component of the cell’s cytoskeleton and play crucial roles in many cellular processes, including cell division and intracellular transport .

Mode of Action

This compound interacts with tubulin at the colchicine binding site . This interaction inhibits tubulin assembly and suppresses microtubule formation . Specifically, this compound and similar colchicinoids bind to tubulin and react covalently with β−tubulin, forming adducts with Cysβ239 and Cysβ354 .

Biochemical Pathways

By inhibiting tubulin assembly and suppressing microtubule formation, this compound disrupts microtubule dynamics . This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport . As a result, cells may be arrested during interphase .

Pharmacokinetics

Thiocolchicoside, for example, is rapidly absorbed from the gastrointestinal tract, with peak levels detected within 1 hour in most subjects . Elimination is also rapid, with mean residence time values of 5-6 hours . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells . Therefore, this compound and similar compounds have potential as chemotherapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this compound are lacking. Research on other compounds suggests that factors such as diet, physical activity, exposure to other chemicals, and even stress can influence the body’s response to various substances

Future Directions

Colchicine binding site inhibitors (CBSIs) like 2-Demethylthiocolchicine have strong antiproliferative effects on multidrug-resistant tumor cells and have become the mainstream research orientation of microtubule-targeted agents . The recent advances of CBSIs during 2017–2022, attempts to depict their biological activities to analyze the structure–activity relationships and offers new perspectives for designing the next generation of novel CBSIs .

properties

IUPAC Name |

N-[(7S)-2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(26-2)20(25)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQLBXIHBJAOIO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236341 | |

| Record name | 2-Demethylthiocolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87424-26-8 | |

| Record name | N-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87424-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Demethylthiocolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Demethylthiocolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Demethylthiocolchicine interact with its target and what are the downstream effects?

A: this compound (2-DMTC) binds to tubulin, specifically the β-tubulin subunit, similar to its parent compound, colchicine. [, , ] This binding disrupts microtubule dynamics, ultimately inhibiting microtubule polymerization. [] Microtubules are essential for various cellular processes, including cell division, intracellular transport, and cell shape maintenance. Therefore, disrupting microtubule dynamics through 2-DMTC binding leads to mitotic arrest and ultimately cell death.

Q2: What is known about the structural characterization of this compound?

A: While the provided excerpts do not explicitly mention the molecular formula and weight of this compound, they do highlight its structural relation to colchicine and thiocolchicine. [, , ] 2-DMTC is a derivative of thiocolchicine, where a methyl group is removed from the methoxy group at the 2-position of the A ring. [, ] Further structural characterization, including spectroscopic data, would require consultation of the full research articles or relevant databases.

Q3: What are the applications of radiolabeled this compound in research?

A: The development of 14C-labeled 2-DMTC has been instrumental in advancing research on the colchicine binding site of tubulin. [] Due to its high specificity for β-tubulin, 14C-labeled 2-DMTC can be used as a molecular probe to identify and characterize the colchicine binding site. [] This facilitates research into the precise binding interactions between colchicinoids and tubulin, contributing to a deeper understanding of microtubule dynamics and the development of novel antimitotic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)